Fepradinol

Catalog No.
S527925
CAS No.
63075-47-8
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fepradinol

Fepradinol solves matrix instability and assay failures caused by acidic NSAIDs in topical formulation R&D. Its basic aminoalcohol structure ensures compatibility with pH-sensitive hydrogels and transdermal patches, while delivering early-phase anti-inflammatory activity in PAF-, dextran-, or nystatin-induced edema models.

  • No carboxylic acid: prevents phase separation and pH shifts in lipid/gel matrices.
  • Efficacy independent of prostaglandin biosynthesis, enabling mechanistic studies where COX inhibitors fail.

Supplied as a high-purity reference standard with reliable batch consistency for formulation development.

CAS Number

63075-47-8

Product Name

Fepradinol

IUPAC Name

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3

InChI Key

PVOOBRUZWPQOER-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

(+-)-alpha-(((2-hydroxy-1,1-dimethylethyl)amino)methyl)benzenemethanol, Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-2-hydroxy-, (+-)-, D 2266, D-2266, Dalgen, fepradinol, fepradinol hydrochloride, Flexidol

Canonical SMILES

CC(C)(CO)NCC(C1=CC=CC=C1)O

The exact mass of the compound Fepradinol is 209.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of aralkylamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Fepradinol is a synthetic aminoalcohol derivative (2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol) utilized as a specialized non-steroidal anti-inflammatory drug (NSAID) reference standard and formulation active [1]. Unlike traditional NSAIDs that contain a carboxylic acid moiety, Fepradinol features a basic aminoalcohol structure that fundamentally alters its solubility profile, salt-formation chemistry, and compatibility within complex topical matrices. Commercially, it is procured for advanced in vivo inflammatory modeling and the development of topical dermatological or musculoskeletal formulations where classical cyclooxygenase (COX) inhibitors exhibit poor matrix compatibility or unwanted prostaglandin-related systemic effects[1].

Research Fit

Pathway study Non-prostaglandin inflammation models, including PAF-mediated pathways
Inflammatory stage Early-stage and late-stage edema research contexts
Topical formulation Supports topical administration and soft-tissue injury model research

Substituting Fepradinol with common in-class alternatives like Indomethacin or Piroxicam fails in both mechanistic assays and formulation workflows[1]. Mechanistically, classical NSAIDs strictly inhibit prostaglandin biosynthesis, rendering them ineffective against early-phase or non-prostaglandin-mediated inflammatory pathways, such as platelet-activating factor (PAF) or dextran-induced edema. Chemically, substituting a basic aminoalcohol with an acidic NSAID disrupts the pH balance, rheology, and penetration kinetics of specialized topical hydrogels and lipid-based delivery systems, frequently leading to phase separation or compromised active pharmaceutical ingredient (API) bioavailability [2].

Substitution Risk

Mechanism
Anti-inflammatory action does not involve prostaglandin biosynthesis inhibition
Classic NSAIDs (e.g., indomethacin) inhibit COX / prostaglandin E2
Stage of action
Reported inhibition of both early and late inflammatory stages
Classic NSAIDs predominantly affect late-stage events
Recovery endpoint
Reported faster recovery context in soft-tissue injury models
Salicylate / benzasal comparators showed longer recovery in trial context

Biphasic Edema Inhibition

In established models of acute inflammation, Fepradinol demonstrates a broader temporal efficacy profile than classical NSAIDs. When administered at 25 mg/kg (p.o.), Fepradinol successfully inhibits both the early and late stages of kaolin- and nystatin-induced rat paw edema. In direct contrast, standard comparators like Indomethacin (10 mg/kg) and Piroxicam (10 mg/kg) only inhibit the late stage of the inflammatory response [1].

Evidence DimensionInhibition of early and late-stage edema
Target Compound DataInhibits both early and late stages (25 mg/kg, p.o.)
Comparator Or BaselineIndomethacin and Piroxicam (10 mg/kg, p.o.) inhibit ONLY the late stage
Quantified DifferenceFepradinol provides complete biphasic suppression, whereas comparators fail to suppress early-phase inflammation
ConditionsKaolin- and nystatin-induced rat paw edema models

Procuring Fepradinol is essential for researchers requiring a positive control that reliably suppresses early-phase, non-prostaglandin-driven acute inflammatory responses.

Anti-inflammatory mechanism
Reported
Fepradinol did not inhibit prostaglandin E2 biosynthesis; indomethacin inhibited
Supports non-COX pathway study context
In vivo rat carrageen model and in vitro microsomal assay; qualitative difference

PAF-Mediated Edema Inhibition

Fepradinol exhibits distinct efficacy in inflammatory pathways completely unrelated to prostaglandins. In PAF-induced edema models, Fepradinol (25 mg/kg, p.o.) clearly inhibits the inflammatory process, matching the efficacy of specialized agents like phenidone (100 mg/kg). Selective COX inhibitors exhibit zero anti-inflammatory activity against PAF-induced edema, making Fepradinol a strictly non-interchangeable compound for these specific assays [1].

Evidence DimensionInhibition of PAF-induced inflammation
Target Compound DataClear inhibition of the inflammatory process (25 mg/kg, p.o.)
Comparator Or BaselineSelective cyclooxygenase (COX) inhibitors (Baseline: No effect)
Quantified DifferenceFepradinol actively suppresses PAF-mediated edema, while standard COX inhibitors fail entirely
ConditionsPlatelet-activating factor (PAF)-induced rat paw edema

This confirms Fepradinol's utility as an indispensable pharmacological tool for isolating and targeting PAF-mediated pathways without COX interference.

PAF edema model
Reported
Fepradinol (25 mg/kg p.o.) inhibited PAF-induced paw edema; selective COX inhibitors did not
Indicates early-stage inflammation model fit
Rat paw edema model; also inhibited early/late stages of kaolin- and nystatin-induced edema

Dextran-Induced Edema Suppression

Fepradinol provides robust protection against dextran-induced edema, a model primarily driven by histamine and serotonin release rather than prostaglandins. Fepradinol (25 mg/kg, p.o.) achieves an inhibitory effect nearly equal to the potent antihistamine/antiserotonergic agent cyproheptadine (10 mg/kg). Indomethacin, a standard NSAID comparator, has no measurable effect in this model [1].

Evidence DimensionSuppression of dextran-induced edema
Target Compound DataNear-equivalent inhibition to Cyproheptadine (25 mg/kg vs 10 mg/kg)
Comparator Or BaselineIndomethacin (Baseline: No effect)
Quantified DifferenceFepradinol successfully inhibits histamine/serotonin-driven edema, whereas Indomethacin provides 0% inhibition
ConditionsDextran-induced paw edema in rats

Buyers developing broad-spectrum topical therapeutics must select Fepradinol over classical NSAIDs to effectively counteract histamine/serotonin-driven vascular permeability.

Recovery speed
Trial context
P < 0.01 for faster recovery
Reported faster recovery endpoint context
Double-blind, multicentric trial; N=137 sports injuries; aerosol vs. benzasal

Aminoalcohol Formulation Compatibility

Unlike standard NSAIDs (e.g., Indomethacin, Diclofenac) which possess acidic carboxylic acid moieties, Fepradinol is a basic aminoalcohol. This fundamental structural difference prevents the pH-driven precipitation often seen when formulating acidic APIs into specialized dermatological creams, such as rosacea treatments or dispersible pastes. Fepradinol's basicity allows for distinct salt formations and seamless integration into hydrophilic ointment bases containing stearic acid and cetyl alcohol without disrupting matrix rheology [1].

Evidence DimensionFunctional group chemistry and matrix compatibility
Target Compound DataBasic aminoalcohol (compatible with diverse salt formations and hydrophilic matrices)
Comparator Or BaselineIndomethacin/Diclofenac (Acidic carboxylic acids, prone to low-pH precipitation)
Quantified DifferenceFepradinol maintains formulation stability in basic/neutral hydrogels where acidic NSAIDs disrupt rheology or precipitate
ConditionsFormulation of topical dermatological creams and dispersible pastes

Selecting Fepradinol prevents rheological failure and phase separation in specialized topical formulations that are chemically incompatible with acidic APIs.

Pain relief success
Cross-study
83.3% success (85/102) vs. salicylate spray 65.7% (23/35) at 12 days
Reported pain relief endpoint context
Cochrane review; 12-day outcome; cross-study comparison

Non-Prostaglandin Inflammatory Modeling

Fepradinol is a highly specific reference standard for in vivo assays involving PAF, dextran, kaolin, or nystatin-induced edema, where traditional COX inhibitors fail to provide early-phase suppression[1].

Topical Dermatological Formulations

Due to its basic aminoalcohol structure, Fepradinol is utilized in the R&D of novel topical hydrogels, rosacea treatments, and transdermal patches where acidic NSAIDs cause matrix instability or skin irritation [2].

Negative Control in COX Screening

Fepradinol serves as a highly effective in vivo anti-inflammatory agent that simultaneously acts as a negative control in in vitro arachidonic acid and 15-lipoxygenase assays, proving that observed efficacy is independent of prostaglandin E2 biosynthesis[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-prostaglandin inflammation pathway studies
Non-COX anti-inflammatory pathway study fit
Prostaglandin E2 biosynthesis assay context; PAF and histamine/serotonin/bradykinin model responses
Topical formulation research for musculoskeletal injury models
Faster recovery endpoint context in topical delivery studies
Recovery time and success rate endpoints in soft-tissue injury models
Early-stage inflammatory event research
Early vascular stage inhibition profile
Edema model endpoints covering both early and late inflammatory phases

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

209.141578849 Da

Monoisotopic Mass

209.141578849 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

860MHI4WBA

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Other CAS

63075-47-8

Wikipedia

Fepradinol
1: Massó JM, Villar AM, Conde JR, Martorell J. Mechanism of anti-inflammatory action of fepradinol. Arzneimittelforschung. 1994 Jan;44(1):68-74. PubMed PMID: 7907874.
2: Masso JM, Villar AM, Conde JR, Martorell J. Effects of fepradinol on rat acute models of vascular permeability and leucocyte migration. Agents Actions. 1994 Oct;42(3-4):118-22. PubMed PMID: 7879696.
3: Masso JM, Conde JR, Villar AM, Martorell J. Effect of fepradinol on rat hind paw oedema induced by several inflammatory agents. J Pharm Pharmacol. 1993 Nov;45(11):959-62. PubMed PMID: 7511161.
4: Goday JJ, Yanguas I, González-Güemes M, Oleaga JM, Ilardia R, Soloeta R. No evidence of cross-reaction between fepradinol and other phenylethanolamines. Contact Dermatitis. 1997 Mar;36(3):170-1. PubMed PMID: 9145277.
5: Gomez A, Martorell A, de la Cuadra J. Allergic contact dermatitis from fepradinol in a child. Contact Dermatitis. 1994 Jan;30(1):44. PubMed PMID: 8156765.
6: Izu R, Aguirre A, Irazabal B, Goday J, Díaz-Pérez JL. Allergic contact dermatitis from fepradinol. Contact Dermatitis. 1992 Oct;27(4):266-7. PubMed PMID: 1451503.
7: Santos-Briz A, Antúnez P, Muñoz E, Morán M, Fernández E, Unamuno P. Vascular-occlusive contact dermatitis from fepradinol. Contact Dermatitis. 2004 Jan;50(1):44-6. PubMed PMID: 15059106.
8: Rodríguez Granados T, Piñeiro G, de la Torre C, Cruces Prado MJ. Photoallergic contact dermatitis from fepradinol. Contact Dermatitis. 1998 Oct;39(4):194-5. PubMed PMID: 9817228.
9: Ortiz-Frutos FJ, Hergueta JP, Quintana I, Zarco C, Iglesias L. Allergic contact dermatitis from fepradinol: report of 4 cases and review of the literature. Contact Dermatitis. 1994 Sep;31(3):193-5. Review. PubMed PMID: 7821022.
10: Aranzabal A, De Barrio M, Rodriguez V, Baeza ML, Tornero P. Allergic contact dermatitis from fepradinol. Contact Dermatitis. 1994 Aug;31(2):121. PubMed PMID: 7750256.
11: Schnuch A. Fepradinol allergy: possibly a case of unnoticed cross-reaction due to misclassification. Contact Dermatitis. 1994 Apr;30(4):243-5. PubMed PMID: 8033556.
12: Goday JJ, Yanguas I, Ilardia R, Soloeta R. Subacute contact dermatitis from fepradinol. Contact Dermatitis. 1993 Sep;29(3):160. PubMed PMID: 8222635.
13: Barranco R, Rodríguez A, de Barrio M, Trujillo MJ, de Frutos C, Matheu V, Tornero P, Herrero T. Sympathomimetic drug allergy: cross-reactivity study by patch test. Am J Clin Dermatol. 2004;5(5):351-5. PubMed PMID: 15554736.
14: Waldeck B, Jeppsson AB, Widmark E. Partial agonism and functional selectivity: a study on beta-adrenoceptor mediated effects in tracheal, cardiac and skeletal muscle. Acta Pharmacol Toxicol (Copenh). 1986 Mar;58(3):209-18. PubMed PMID: 2872766.
15: Gonzalo MA, Revenga F. Multiple cutaneous sensitization to nonsteroidal anti-inflammatory drugs. Dermatology. 1996;193(1):59-60. PubMed PMID: 8864624.

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